molecular formula C19H17Cl3F2N2O4S B12417035 ATX inhibitor 22

ATX inhibitor 22

Cat. No.: B12417035
M. Wt: 513.8 g/mol
InChI Key: WKNIKXGBWCWGCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ATX inhibitor 22 is a compound designed to inhibit the activity of autotaxin, an enzyme responsible for the hydrolysis of extracellular lysophosphatidylcholine into lysophosphatidic acid. This enzyme plays a crucial role in various physiological and pathological processes, including cell proliferation, migration, and cytokine production. Inhibiting autotaxin has shown potential in treating diseases such as cancer, fibrosis, and cardiovascular disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ATX inhibitor 22 involves several synthetic routes. One common method includes the use of a compound with the structure of formula I’, which can be converted into this compound through a series of chemical reactions. These reactions typically involve the use of reagents such as alkylating agents, reducing agents, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

ATX inhibitor 22 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

ATX inhibitor 22 has a wide range of scientific research applications:

    Chemistry: Used as a tool to study the inhibition of autotaxin and its effects on lysophosphatidic acid production.

    Biology: Employed in research to understand the role of autotaxin in cell signaling and its impact on various cellular processes.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, fibrosis, and cardiovascular disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting autotaxin .

Mechanism of Action

ATX inhibitor 22 exerts its effects by binding to the active site of autotaxin, thereby preventing the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid. This inhibition disrupts the signaling pathways mediated by lysophosphatidic acid, leading to reduced cell proliferation, migration, and cytokine production. The molecular targets involved include the G protein-coupled receptors for lysophosphatidic acid, which play a key role in mediating the biological effects of this signaling molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of ATX Inhibitor 22

This compound stands out due to its high inhibitory activity and excellent pharmacokinetic properties. It has demonstrated superior efficacy in both in vitro and in vivo studies compared to other autotaxin inhibitors. Additionally, its unique chemical structure allows for better binding to the active site of autotaxin, resulting in more effective inhibition .

Properties

Molecular Formula

C19H17Cl3F2N2O4S

Molecular Weight

513.8 g/mol

IUPAC Name

2,4-dichloro-N-(4-chloro-3,5-difluorophenyl)-5-[methylsulfonyl(oxan-4-yl)amino]benzamide

InChI

InChI=1S/C19H17Cl3F2N2O4S/c1-31(28,29)26(11-2-4-30-5-3-11)17-8-12(13(20)9-14(17)21)19(27)25-10-6-15(23)18(22)16(24)7-10/h6-9,11H,2-5H2,1H3,(H,25,27)

InChI Key

WKNIKXGBWCWGCD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(C1CCOCC1)C2=C(C=C(C(=C2)C(=O)NC3=CC(=C(C(=C3)F)Cl)F)Cl)Cl

Origin of Product

United States

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